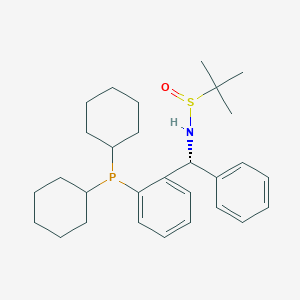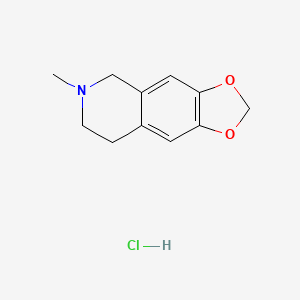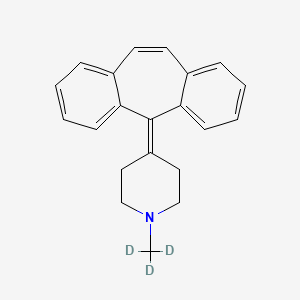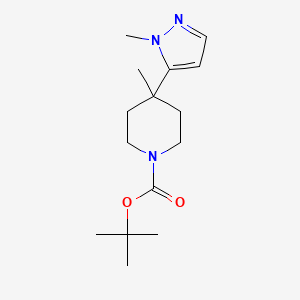
(R)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Phenyl-2-(2-(®-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole is a chiral compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a dihydrooxazole ring, a phenyl group, and a p-tolylsulfinyl group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of ®-4-Phenyl-2-(2-(®-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole typically involves several key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid derivatives and p-tolylsulfinyl chloride.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring is formed through a cyclization reaction, often facilitated by the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a suitable solvent like tetrahydrofuran (THF).
Introduction of the Sulfinyl Group: The p-tolylsulfinyl group is introduced via a sulfoxidation reaction, typically using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired enantiomer in high optical purity.
Chemical Reactions Analysis
®-4-Phenyl-2-(2-(®-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using strong oxidizing agents like hydrogen peroxide (H2O2) or peracids.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition: The dihydrooxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of chiral ligands and catalysts used in asymmetric synthesis.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and developing enantioselective drugs.
Industry: The compound is used in the production of advanced materials and fine chemicals, contributing to the development of new technologies.
Mechanism of Action
The mechanism of action of ®-4-Phenyl-2-(2-(®-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes by mimicking the natural substrate or by binding to the active site, thereby modulating the enzyme’s activity.
Comparison with Similar Compounds
When compared to similar compounds, ®-4-Phenyl-2-(2-(®-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole stands out due to its unique combination of a dihydrooxazole ring and a p-tolylsulfinyl group. Similar compounds include:
®-4-Phenyl-2-(2-phenyl)oxazole: Lacks the sulfinyl group, resulting in different chemical reactivity and applications.
®-4-Phenyl-2-(2-(p-tolyl)phenyl)-4,5-dihydrooxazole: Contains a p-tolyl group instead of a p-tolylsulfinyl group, affecting its oxidation and reduction reactions.
®-4-Phenyl-2-(2-(m-tolylsulfinyl)phenyl)-4,5-dihydrooxazole: The position of the sulfinyl group is different, leading to variations in its chemical behavior and biological activity.
Properties
Molecular Formula |
C22H19NO2S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(4R)-2-[2-(4-methylphenyl)sulfinylphenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3/t20-,26?/m0/s1 |
InChI Key |
DAFPBDIGMMUDMU-DQUNLGLBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=N[C@@H](CO3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B12298559.png)


![4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline](/img/structure/B12298570.png)
![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide;hydrochloride](/img/structure/B12298575.png)
![4-[[2-[[2-[[2-[[2-[[(15Z)-20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12298576.png)

![Sodium;(2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl) sulfate](/img/structure/B12298583.png)


![2-[rel-(3aR,5r,6aS)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]acetic acid](/img/structure/B12298604.png)

![[(1R,2R)-2-azanidyl-1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]azanide;oxalate;platinum(4+)](/img/structure/B12298616.png)
